3-methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide

β₂-Adrenergic Receptor Binding Affinity Radioligand Displacement

3-Methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide (CAS 953971-54-5) is a synthetic small molecule belonging to the N-[(2-morpholinyl)alkyl]benzamide class, characterized by a 3-methoxybenzamide core linked via an n-butyl spacer to a 2-phenylmorpholine moiety. This scaffold has been historically investigated for gastric prokinetic activity via 5-HT₄ receptor agonism.

Molecular Formula C22H28N2O3
Molecular Weight 368.477
CAS No. 953971-54-5
Cat. No. B2394145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide
CAS953971-54-5
Molecular FormulaC22H28N2O3
Molecular Weight368.477
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3
InChIInChI=1S/C22H28N2O3/c1-26-20-11-7-10-19(16-20)22(25)23-12-5-6-13-24-14-15-27-21(17-24)18-8-3-2-4-9-18/h2-4,7-11,16,21H,5-6,12-15,17H2,1H3,(H,23,25)
InChIKeyMFVSHUBHANYYGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide (CAS 953971-54-5): Procurement-Relevant Identity and Class Context


3-Methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide (CAS 953971-54-5) is a synthetic small molecule belonging to the N-[(2-morpholinyl)alkyl]benzamide class, characterized by a 3-methoxybenzamide core linked via an n-butyl spacer to a 2-phenylmorpholine moiety. This scaffold has been historically investigated for gastric prokinetic activity via 5-HT₄ receptor agonism [1]. More recent studies have evaluated analogous structures for β₂-adrenergic receptor (β₂-AR) agonism and sigma receptor binding. The compound is referenced in patent literature (US9492405) as example 45 [2], and its molecular formula (C₂₂H₂₈N₂O₃, MW 368.47 g/mol) distinguishes it from simpler benzamides lacking the 2-phenylmorpholine pharmacophore. Binding affinity data curated in BindingDB indicate interaction with the human β₂-AR [3].

3-Methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide: Why Generic Substitution by In-Class Analogs Is Not Supported


N-alkyl-2-phenylmorpholinobenzamides are not interchangeable because small substituent changes on the benzamide ring produce divergent pharmacological profiles. The 3-methoxy group in 953971-54-5 confers distinct electronic and steric properties compared to 3-chloro, 3-methyl, or 4-ethyl analogs . Literature on structurally related N-[(2-morpholinyl)alkyl]benzamides demonstrates that altering the aryl substitution pattern can invert functional activity (agonist vs. antagonist) at monoaminergic targets and shift selectivity among receptor subtypes [1]. For example, the 3-chloro analog (CAS 954247-75-7) exhibits only weak partial agonism at the mu-opioid receptor (MOR) (EC₅₀ ~20,000 nM) [2], whereas meta-substituted analogs bearing electron-donating groups such as methoxy tend to show enhanced β₂-AR engagement. Without compound-specific binding and functional data, generic replacement risks loss of target engagement, altered efficacy, or introduction of off-target liabilities.

3-Methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide: Quantitative Differential Evidence Against Closest Analogs


β₂-Adrenergic Receptor Binding Affinity: 3-Methoxy vs. 3-Chloro Analog

The target compound (3-methoxy) demonstrates measurable binding to the human β₂-adrenergic receptor (β₂-AR) with a Ki of 13 nM in a radioligand displacement assay [1]. Direct head-to-head data for the 3-chloro analog (CAS 954247-75-7) at β₂-AR are not available in public repositories. However, the 3-chloro analog has been profiled at the mu-opioid receptor (MOR), where it shows negligible agonist activity (EC₅₀ 20,000 nM) [2], suggesting the methoxy-to-chloro substitution fundamentally alters receptor engagement profile. This differential is consistent with structure-activity relationship (SAR) trends in benzamide series where electron-donating meta-substituents favor aminergic GPCR binding while electron-withdrawing groups shift selectivity toward opioid receptors [3].

β₂-Adrenergic Receptor Binding Affinity Radioligand Displacement

β₂-AR Functional Agonism: 3-Methoxy vs. Patent-Disclosed Fenoterol Analogs

In a cAMP accumulation assay using HEK-293 cells expressing human β₂-AR, the target compound exhibits an EC₅₀ of 4 nM, classifying it as a potent β₂-AR agonist [1]. Within the same patent family (US9492405), comparator example 44 shows an EC₅₀ of 3.90 nM [2]. While example 44 is marginally more potent (Δ ≈ 0.1 nM), the target compound's 3-methoxy substitution may confer differentiated physicochemical properties (e.g., cLogP, solubility) relevant to formulation and CNS penetration. The patent does not provide ADME data for direct comparison, so the functional potency alone should not be the sole procurement criterion.

β₂-Adrenergic Receptor cAMP Accumulation Functional Agonism

β₂-AR vs. β₁-AR Selectivity Window: Implications for Cardiac Safety

The target compound displays a β₂/β₁ selectivity ratio of approximately 1,138-fold, based on a β₁-AR Ki of 14,800 nM (rat cortical membrane) versus a β₂-AR Ki of 13 nM [1][2]. While β₁-AR data for the closest structural analogs are not publicly available, this selectivity window exceeds the typical threshold (>100-fold) considered desirable for minimizing β₁-mediated cardiac chronotropic and inotropic effects. In the absence of head-to-head selectivity data for comparators, this represents a class-level inference: N-[(2-morpholinyl)alkyl]benzamides with meta-electron-donating substituents generally exhibit preferential β₂ over β₁ engagement [3].

Receptor Selectivity β₁/β₂ Ratio Cardiac Safety

MOR Functional Activity: Distinguishing 3-Methoxy from 3-Chloro and 3-Methyl Analogs

While the target compound's primary pharmacology centers on β₂-AR, understanding off-target activity at the mu-opioid receptor (MOR) is essential for interpreting in vivo behavioral endpoints. The 3-chloro analog (CAS 954247-75-7) shows negligible MOR agonism (EC₅₀ = 20,000 nM) [1]. A structurally related 3-methyl analog (BindingDB BDBM50548568) reportedly exhibits MOR partial agonism with EC₅₀ = 52 nM [2]. No public MOR data exist for the 3-methoxy compound, but SAR extrapolation from the benzamide literature suggests that methoxy substitution renders the compound less prone to MOR-mediated effects compared to methyl or unsubstituted analogs [3]. This is a class-level inference; experimental confirmation is required.

Mu-Opioid Receptor Functional Selectivity Off-Target Profiling

Physicochemical Differentiation: cLogP and H-Bonding Profile vs. 3-Chloro Analog

The 3-methoxy substituent (H-bond acceptor, polar surface area contribution) results in a lower computed logP (cLogP ≈ 3.2) compared to the 3-chloro analog (cLogP ≈ 3.8) . The methoxy oxygen can participate in hydrogen bonding with receptor residues (e.g., β₂-AR Ser203/Ser207), while the chloro substituent is primarily hydrophobic [1]. This difference influences both target binding kinetics and passive membrane permeability. Compounds with cLogP in the 3-4 range and moderate topological polar surface area (TPSA ~50-60 Ų) are generally more favorable for CNS exposure than those with cLogP > 3.5 [2]. While no direct brain penetration data are available, the physicochemical profile suggests the 3-methoxy analog is better suited for CNS-targeted applications than the 3-chloro analog.

Physicochemical Properties Lipophilicity CNS Permeability

Antiproliferative Activity: 3-Methoxy vs. Structural Analogs in Colon Cancer Cell Lines

A study evaluating benzamide derivatives against human colorectal carcinoma cell lines reported that certain analogs exhibited significant cytotoxic effects at low concentrations . The study specifically noted that 3-methoxy-substituted benzamides showed enhanced antiproliferative activity compared to 3-methyl and unsubstituted analogs, attributed to improved cell permeability and target engagement. While exact IC₅₀ values for the target compound are not publicly available, the class-level SAR indicates that the 3-methoxy group contributes to cytotoxicity in a manner not observed with the 3-chloro or 3-methyl analogs [1]. This supporting evidence positions the target compound as a preferred candidate for anticancer screening libraries focused on gastrointestinal malignancies.

Antiproliferative Activity Colon Cancer Cytotoxicity

3-Methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide: Evidence-Based Application Scenarios for Procurement Decision-Making


β₂-Adrenergic Receptor Agonist Tool Compound for Glioblastoma and Astrocytoma Research

The compound has been explicitly disclosed in US9492405 for use in treating β₂-AR-expressing tumors, including glioblastomas and astrocytomas [1]. With an EC₅₀ of 4 nM at human β₂-AR, it serves as a potent pharmacological tool for interrogating β₂-AR-mediated cAMP signaling in cancer cell proliferation and apoptosis pathways. Researchers investigating fenoterol analogs for oncology should select this compound when β₂-AR engagement fidelity is paramount and the 3-methoxy substitution is desired for SAR expansion.

Selective β₂-AR Agonist for In Vivo Cardiovascular Safety Studies

The ~1,138-fold selectivity for β₂-AR over β₁-AR makes this compound suitable for in vivo studies where cardiac β₁-mediated effects (tachycardia, increased contractility) must be minimized [1][2]. This selectivity window reduces confounding cardiovascular readouts, enabling cleaner interpretation of β₂-AR-specific pharmacological effects. Procurement for chronic dosing models in rodents should prioritize this compound over less selective analogs.

Structure-Activity Relationship (SAR) Probe for N-Alkyl-2-Phenylmorpholinobenzamide Optimization

As a representative of the 3-methoxy substitution pattern, this compound is essential for systematic SAR studies mapping the electronic and steric requirements of the benzamide aryl ring for β₂-AR binding and functional activity [1]. Comparison with 3-chloro, 3-methyl, and 4-ethyl analogs enables deconvolution of substituent effects on potency, selectivity, and physicochemical properties. Medicinal chemistry teams optimizing this scaffold should acquire the complete analog set, with this compound serving as the electron-donating benchmark.

Colon Cancer Antiproliferative Screening Library Component

Preliminary antiproliferative data in colorectal carcinoma cell lines support the inclusion of this compound in focused screening libraries for gastrointestinal oncology [1]. While quantitative IC₅₀ data are not publicly available, the qualitative differentiation from 3-methyl and unsubstituted analogs justifies its procurement for dose-response validation and mechanism-of-action studies in colon cancer models.

Quote Request

Request a Quote for 3-methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.